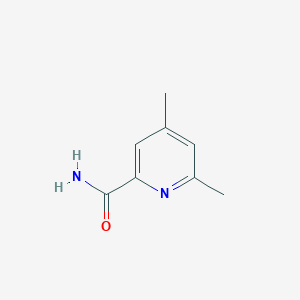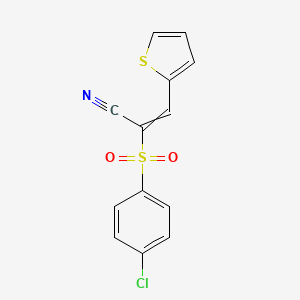![molecular formula C17H22 B1633694 hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene CAS No. 87424-91-7](/img/structure/B1633694.png)
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene is a complex organic compound with the molecular formula C17H22 and a molecular weight of 226.3566 . This compound is a derivative of anthracene, characterized by the presence of multiple methano bridges and hydrogenation, resulting in a highly saturated structure.
Métodos De Preparación
The synthesis of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene involves several steps, including the formation of methano bridges and hydrogenation. The synthetic routes typically involve the use of anthracene as the starting material, followed by a series of reactions such as Diels-Alder reactions and hydrogenation under specific conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in further hydrogenation of the compound.
Aplicaciones Científicas De Investigación
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene has several scientific research applications:
Chemistry: It is used as a model compound in studies of aromaticity and reactivity of polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, its derivatives may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis .
Comparación Con Compuestos Similares
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene can be compared with other similar compounds such as:
Anthracene: The parent compound, which lacks the methano bridges and hydrogenation, making it more reactive and less stable.
Decahydroanthracene: A partially hydrogenated derivative of anthracene, which has fewer hydrogen atoms and methano bridges compared to the target compound.
Hexahydroanthracene: Another derivative with even fewer hydrogen atoms and methano bridges, exhibiting different reactivity and stability profiles.
Propiedades
IUPAC Name |
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-2,8-17H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCGLOJSPSEIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C4CC3C5C4C6CC5C=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87424-91-7, 87480-43-1, 87480-44-2 |
Source


|
| Record name | 1,4:5,8:9,10-Trimethanoanthracene, 1,2,3,4,4a,5,8,8a,9,9a,10,10a-dodecahydro-(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha,9beta,9aalpha,10beta,10aalpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087424917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4:5,8:9,10-Trimethanoanthracene, 1,2,3,4,4a,5,8,8a,9,9a,10,10a-dodecahydro-(1alpha,4alpha,4abeta,5beta,8beta,8abeta,9alpha,9abeta,10alpha,10abeta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087480431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4:5,8:9,10-Trimethanoanthracene, 1,2,3,4,4a,5,8,8a,9,9a,10,10a-dodecahydro-(1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha,9beta,9aalpha,10beta,10aalpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087480442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1633627.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,6-bis(hydroxymethyl)oxane-3,5-diol](/img/structure/B1633633.png)




![3-Phenyl-1-[(3R)-3-[(2R)-piperidin-2-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B1633650.png)
